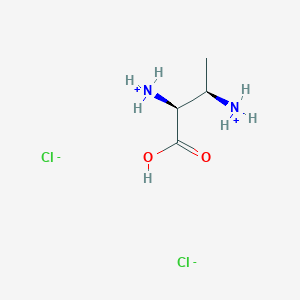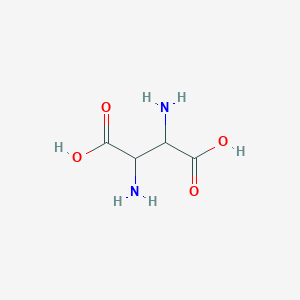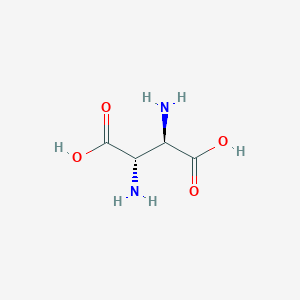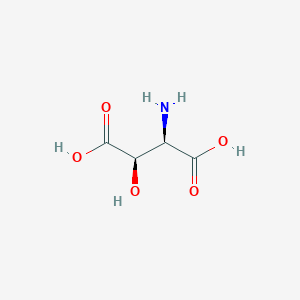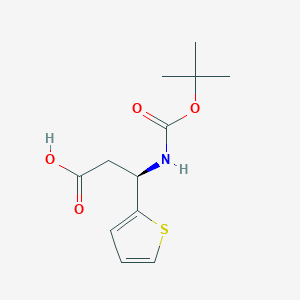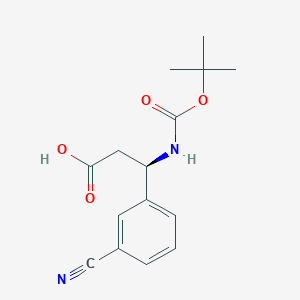
H-Lys(Boc)-OMe.HCl
Vue d'ensemble
Description
H-Lys(Boc)-OMe.HCl is a derivative of lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is often used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of H-Lys(Boc)-OMe.HCl involves a 1,3-cycloaddition process. An azomethine ylide is generated by reacting paraformaldehyde with a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid . The product of this reaction is then deprotected to yield H-Lys(Boc)-OMe.HCl .Molecular Structure Analysis
The molecular formula of H-Lys(Boc)-OMe.HCl is C12H25ClN2O4 . Its molecular weight is 296.79 g/mol .Chemical Reactions Analysis
The chemical reactions involving H-Lys(Boc)-OMe.HCl are complex and can involve multiple steps. For instance, in one study, a 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid .Physical And Chemical Properties Analysis
H-Lys(Boc)-OMe.HCl is a solid substance with a molecular weight of 296.79 g/mol . It has a white to off-white appearance .Applications De Recherche Scientifique
Peptide Synthesis
H-Lys(Boc)-OMe.HCl: is extensively used in the field of peptide synthesis. It serves as a protected form of the amino acid lysine, which is a fundamental building block for constructing peptides. The Boc (tert-butyloxycarbonyl) group protects the amino group, preventing unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the Boc group can be removed under acidic conditions, revealing the functional lysine residue .
Drug Development
In drug development, H-Lys(Boc)-OMe.HCl is utilized to create peptide-based drugs. These compounds can mimic or inhibit biological processes by interacting with enzymes and receptors. The specificity of peptide drugs often results in fewer side effects compared to small-molecule drugs. The protected lysine derivative is a key component in developing therapeutic peptides that can treat a variety of diseases .
Proteomics Research
Proteomics, the large-scale study of proteins, often uses H-Lys(Boc)-OMe.HCl in labeling and detecting proteins. The compound can be incorporated into proteins during synthesis, allowing researchers to track and quantify the presence of proteins in complex biological samples. This application is crucial for understanding protein function and interaction within cells .
Material Science
In material science, H-Lys(Boc)-OMe.HCl contributes to the creation of bioactive materials. These materials have applications in tissue engineering and regenerative medicine. The compound’s ability to form peptides that can interact with biological tissues makes it valuable for designing scaffolds that promote cell attachment and growth .
Bioconjugation Techniques
Bioconjugation involves attaching biomolecules to other molecules or surfaces. H-Lys(Boc)-OMe.HCl is used in bioconjugation to link peptides to drugs, fluorescent dyes, or nanoparticles. This technique is essential for developing targeted drug delivery systems and diagnostic tools .
Genetic Code Expansion
The compound has been used in genetic code expansion systems to tightly control gene expression. For example, a lysine derivative like H-Lys(Boc)-OMe.HCl can be used to efficiently control the expression of reporter genes in cell lines, which is a significant method for studying gene function and regulation .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(Boc)-OMe.HCl | |
CAS RN |
2389-48-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
